N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin core fused with a tetrahydro ring system. Key structural elements include:
- A thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the pyrimidine core to the aryl group.
- A 4-ethylphenyl substituent on the acetamide nitrogen.
- A 3-(trifluoromethyl)phenyl group at position 3 of the pyrimidine ring.
This scaffold is designed to optimize interactions with biological targets, leveraging the electron-withdrawing trifluoromethyl group for enhanced metabolic stability and the ethyl group for lipophilicity modulation.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-2-14-6-8-16(9-7-14)27-19(30)13-33-22-28-18-10-11-32-20(18)21(31)29(22)17-5-3-4-15(12-17)23(24,25)26/h3-9,12H,2,10-11,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTMXXMDZBYZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core with multiple functional groups that contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the ethylphenyl and trifluoromethyl groups enhances the compound's reactivity and biological activity.
The general synthetic route can be summarized as follows:
- React anthranilic acid derivatives with formamide under acidic conditions.
- Introduce the carbamoyl group via reaction with isocyanates.
- Functionalize with sulfanyl and acetamide groups to achieve the final structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A study found that derivatives of thieno[2,3-d]pyrimidine demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Notably:
- Preliminary studies have shown that similar thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. This is achieved through the inhibition of key enzymes involved in cell proliferation .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes:
- Matrix Metalloproteinases (MMPs) : Inhibitors of MMPs are crucial in cancer metastasis; compounds similar to this have shown promising results in inhibiting MMP activity.
- Kinase Inhibition : Some derivatives have been studied for their ability to inhibit kinases involved in cell signaling pathways critical for cancer progression .
Research Findings and Case Studies
A review of literature reveals various studies focusing on the biological activities of related compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Molecular Formula : C25H23F3N2O2S
- Molecular Weight : 514.6 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro assays have demonstrated that these compounds can reduce inflammation markers in cell cultures and animal models .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds containing the thieno[3,2-d]pyrimidine moiety have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have shown that similar derivatives can activate apoptotic pathways and inhibit tumor growth in xenograft models . The interaction with specific molecular targets involved in cell proliferation and survival is an area of ongoing research.
Antimicrobial Effects
Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. The thieno[3,2-d]pyrimidine scaffold has been linked to enhanced antibacterial and antifungal properties. Further investigations are needed to establish the spectrum of activity and mechanism of action .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications to create more complex molecules. This versatility makes it valuable in the development of novel pharmaceuticals and agrochemicals .
Catalytic Applications
The compound's unique structure may also find applications as a catalyst in various chemical reactions. Its ability to facilitate reactions involving sulfur-containing compounds or other electrophiles is an area worth exploring for industrial applications .
Case Study 1: Anti-inflammatory Screening
In a study published by Tageldin et al., several thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their anti-inflammatory properties using COX inhibition assays. The results indicated that certain derivatives exhibited potent inhibitory activity against COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Activity Assessment
A recent investigation focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives using human cancer cell lines. The study demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thieno[3,2-d]pyrimidin or pyrimidin core with variations in substituents, enabling comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity :
- The 3-(trifluoromethyl)phenyl group in the target compound (vs. 3,5-dimethoxyphenyl in Compound 19) likely enhances electron-withdrawing effects, improving binding to kinase ATP pockets .
- N-linked aryl groups : The 4-ethylphenyl moiety in the target compound balances lipophilicity and solubility better than bulkier substituents (e.g., benzothiazole in G1-4) .
Synthetic Efficiency: Yields for thieno-pyrimidin derivatives range from 48% (G1-4) to 85% (chlorophenyl analogues in ), influenced by steric hindrance and reaction conditions (e.g., DMF vs. ethanol solvent systems) .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Inferred Properties Based on Structural Analogues
Key Findings:
Preparation Methods
Thieno[3,2-d]Pyrimidine Core Synthesis
Cyclization Strategies
The thieno[3,2-d]pyrimidine core is typically synthesized via cyclization of 2-aminothiophene-3-carboxylates or carbonitriles. Key methods include:
- Pictet-Spengler Reaction : Reaction of 2-aminothiophene derivatives with aldehydes or ketones under acidic conditions forms the pyrimidine ring. For example, Matsumura et al. reported a 78% yield using trifluoroacetic acid (TFA) at 80°C.
- Microwave-Assisted Cyclization : Microwave irradiation reduces reaction time from hours to minutes. A 2010 study achieved 85% yield in 15 minutes using ethyl 2-aminothiophene-3-carboxylate and benzaldehyde.
Table 1: Core Synthesis Conditions
| Method | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pictet-Spengler | TFA, 2-aminothiophene, RCHO | 80°C | 12 h | 78% | |
| Microwave Cyclization | DMF, MW irradiation | 150°C | 15 min | 85% |
Thioacetamide Moiety Installation
Thiol Intermediate Generation
Sodium sulfide (Na₂S) converts brominated intermediates to thiols in situ. For example, 2-bromothienopyrimidine reacts with Na₂S in ethanol at 50°C to form 2-mercapto derivatives.
Thioether Bond Formation
The thiol intermediate reacts with chloroacetamide derivatives:
- N-(4-Ethylphenyl)chloroacetamide : Synthesized via acetylation of 4-ethylaniline with chloroacetyl chloride (yield: 89%).
- Coupling Reaction : Thiol and chloroacetamide react in THF with triethylamine, yielding 70–75% after 6 hours at reflux.
Table 2: Thioacetamide Synthesis Optimization
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiol Generation | Na₂S, EtOH | 50°C, 3 h | 88% | |
| Chloroacetamide Prep | ClCH₂COCl, Et₃N | 0°C, 1 h | 89% | |
| Thioether Formation | Et₃N, THF, reflux | 6 h | 73% |
Process Optimization and Scalability
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 6.7 min.
Q & A
Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
The core scaffold can be synthesized via cyclization of thiourea intermediates with α,β-unsaturated carbonyl compounds. Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives (e.g., N-aryl-substituted 2-chloroacetamides) is a critical step, as demonstrated in analogous syntheses . Vilsmeier-Haack formylation (using POCl₃/DMF) may also be employed for introducing substituents on the thiophene ring, though reaction parameters (temperature, stoichiometry) must be optimized to avoid side products like unformylated derivatives .
Q. How is the structural integrity of this compound validated after synthesis?
Multimodal characterization is essential:
- NMR spectroscopy (¹H/¹³C) confirms substituent placement and detects dynamic behaviors (e.g., keto-enol tautomerism in the pyrimidinone ring) .
- High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns, particularly for the trifluoromethyl group .
- X-ray crystallography resolves stereochemical ambiguities and hydrogen-bonding networks, as seen in related pyrimidine derivatives .
Q. What analytical methods are recommended for assessing purity?
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using C18 columns and acetonitrile/water gradients .
- Elemental analysis (C, H, N, S) ensures stoichiometric consistency, especially given the sulfur and fluorine content .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies often arise from assay conditions (e.g., cell lines, solvent vehicles) or impurities. Strategies include:
- Dose-response validation across multiple models (e.g., enzymatic vs. cell-based assays) .
- Impurity profiling via LC-MS to identify byproducts (e.g., deacetylated or oxidized species) that may interfere with activity .
- Molecular docking studies to assess binding mode consistency with structural analogs, such as trifluoromethyl-substituted benzamides .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
The trifluoromethyl group enhances lipophilicity and blocks metabolic hotspots. Further optimization involves:
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
Key modifications include:
- Varying the 3-aryl group (e.g., replacing 3-(trifluoromethyl)phenyl with sulfamoylphenyl) to modulate target affinity, as shown in quinazolinone analogs where substituents impact IC₅₀ values by >10-fold .
- Replacing the thioacetamide linker with sulfone or phosphonate groups to alter electronic properties and solubility .
- Ring saturation effects : Comparing tetrahydrothieno[3,2-d]pyrimidine with fully aromatic analogs to assess conformational flexibility .
Q. What experimental designs mitigate toxicity risks in early-stage studies?
- Reactive metabolite screening using glutathione-trapping assays to detect thiophene epoxidation or thioether oxidation .
- In vitro cardiotoxicity profiling (hERG channel inhibition) due to the compound’s basic nitrogen centers .
- Photostability testing under UV/visible light, as thieno-pyrimidines may generate reactive oxygen species (ROS) .
Methodological Guidance
Q. How are dynamic structural behaviors (e.g., tautomerism) investigated?
- Variable-temperature NMR (VT-NMR) monitors chemical shift changes in DMSO-d₆ or CDCl₃ to identify tautomeric equilibria .
- Density functional theory (DFT) calculates energy differences between tautomers and predicts dominant forms in solution .
Q. What computational tools predict solubility and formulation compatibility?
Q. How are degradation products characterized under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
